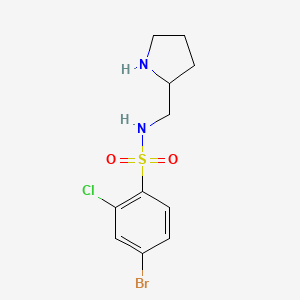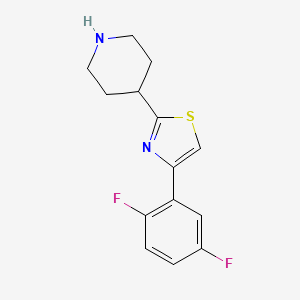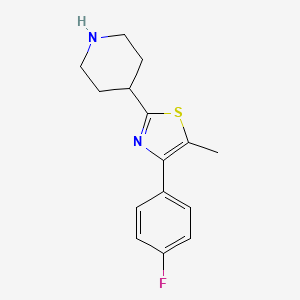![molecular formula C11H13ClN2O3 B7555725 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7555725.png)
3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid (CCP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCP is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid acts as a competitive inhibitor of DPP-4, which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been reported to reduce inflammation and oxidative stress in various tissues. In addition, 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid has exhibited anti-tumor activity in several cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid in lab experiments is its high purity and stability. However, one limitation is its relatively high cost compared to other DPP-4 inhibitors.
Zukünftige Richtungen
Future research on 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid could focus on its potential applications in the treatment of diabetes and cancer. It could also be studied for its effects on other physiological processes, such as inflammation and oxidative stress. In addition, the synthesis of 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid could be optimized to reduce its cost and increase its yield. Finally, the development of new analogs of 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid could lead to the discovery of more potent and selective DPP-4 inhibitors.
Synthesemethoden
3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid can be synthesized by reacting 3-chlorobenzylamine with N-carbobenzoxyglycine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to obtain 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid has shown potential applications in the field of drug discovery and development. It has been reported to act as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. 3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid has also been studied for its anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methylcarbamoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-9-3-1-2-8(6-9)7-14-11(17)13-5-4-10(15)16/h1-3,6H,4-5,7H2,(H,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYRVFMSYVUHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B7555644.png)
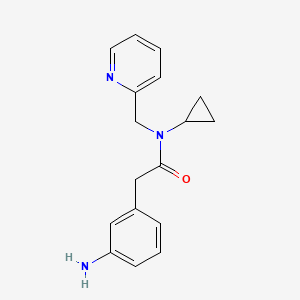
![2-(2-methoxyphenoxy)-N-[(Z)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylideneamino]acetamide](/img/structure/B7555647.png)
![3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7555662.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B7555666.png)
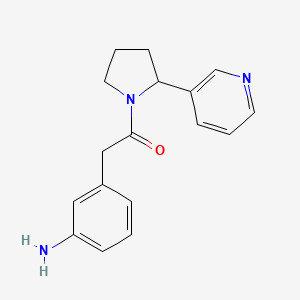
![4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole](/img/structure/B7555689.png)
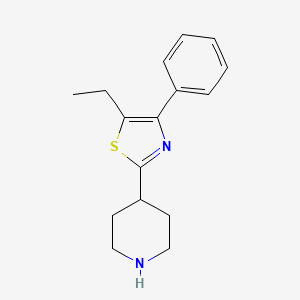
![2-[2-[(3-Methoxybenzoyl)amino]phenyl]acetic acid](/img/structure/B7555698.png)
![2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555704.png)
![2-[2-(1,4-Dioxane-2-carbonylamino)phenyl]acetic acid](/img/structure/B7555706.png)
